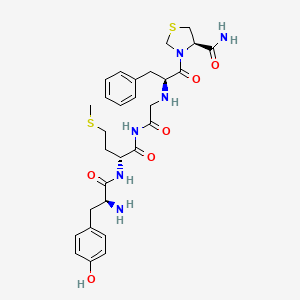

Enkephalin, met(2)-thz(5)-glynh2(3)-

Beschreibung

Context of Enkephalin Research

The field of opioid research was revolutionized in 1975 with the discovery of enkephalins, a class of pentapeptides that act as endogenous ligands for opioid receptors in the brain. These naturally occurring neurotransmitters are involved in the modulation of pain and emotional responses. The two primary forms, Met-enkephalin and Leu-enkephalin, are produced by the body and play a crucial role in its natural pain-relief system. However, the therapeutic application of these endogenous peptides is limited by their rapid degradation by enzymes in the body and their limited ability to cross the blood-brain barrier.

This inherent instability of natural enkephalins spurred a wave of research into the development of synthetic analogs. The primary goal of this research is to create molecules that retain the desirable analgesic properties of enkephalins while exhibiting greater stability and improved pharmacological profiles. By systematically modifying the structure of the native peptides, researchers aim to enhance their resistance to enzymatic degradation, increase their selectivity for specific opioid receptor subtypes (mu, delta, and kappa), and improve their bioavailability.

Significance of Synthetic Enkephalin Analog Development

The development of synthetic enkephalin analogs, such as Enkephalin, met(2)-thz(5)-glynh2(3)-, holds significant scientific importance. These compounds serve as invaluable tools for probing the intricate structure-activity relationships of opioid peptides and their receptors. By introducing specific chemical modifications, scientists can elucidate which parts of the peptide are essential for receptor binding and activation.

Enkephalin, met(2)-thz(5)-glynh2(3)-, chemically known as [D-Met2, Thz5]-enkephalinamide, is a prime example of such a synthetic analog. Its structure incorporates key modifications designed to enhance its potency and receptor selectivity. The substitution of the naturally occurring L-amino acid at the second position with a D-methionine (D-Met2) is a common strategy to increase resistance to enzymatic breakdown. Furthermore, the modification at the fifth position to a thiazolidine (B150603) (Thz) and the amidation of the C-terminus are intended to influence its interaction with opioid receptors.

Research on [D-Met2, Thz5]-enkephalinamide has provided insights into the molecular mechanisms of opioid receptor activation. Studies have investigated its binding characteristics to rat brain membrane preparations, revealing a high potency. nih.gov In competitive binding assays, this analog was found to be a potent displacer of tritiated dihydromorphine, a classic mu-opioid receptor ligand. nih.gov This suggests a strong affinity and potential selectivity for the mu-opioid receptor, which is heavily implicated in mediating analgesia. nih.gov The high antinociceptive activity observed with this compound is believed to be directly correlated with its capacity to interact with mu-receptors. nih.gov

The synthesis of such analogs is typically achieved through solid-phase or solution-phase peptide synthesis, allowing for the precise incorporation of unnatural amino acids and other chemical modifications. These synthetic methodologies provide a versatile platform for creating a diverse library of enkephalin analogs, each with unique pharmacological properties.

Detailed Research Findings

The investigation into [D-Met2, Thz5]-enkephalinamide has focused on its interaction with opioid receptors to understand the basis of its potent biological activity.

Receptor Binding Profile

The following table summarizes the qualitative receptor binding characteristics of [D-Met2, Thz5]-enkephalinamide based on available research.

| Receptor Subtype | Binding Affinity | Evidence |

| Mu (µ) | High | Potent displacement of the mu-selective radioligand, tritiated dihydromorphine, in rat brain membrane preparations. nih.gov |

| Delta (δ) | Not specifically determined in the provided research. | - |

| Kappa (κ) | Not specifically determined in the provided research. | - |

Eigenschaften

CAS-Nummer |

64889-79-8 |

|---|---|

Molekularformel |

C29H38N6O6S2 |

Molekulargewicht |

630.8 g/mol |

IUPAC-Name |

(4R)-3-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C29H38N6O6S2/c1-42-12-11-22(33-27(39)21(30)13-19-7-9-20(36)10-8-19)28(40)34-25(37)15-32-23(14-18-5-3-2-4-6-18)29(41)35-17-43-16-24(35)26(31)38/h2-10,21-24,32,36H,11-17,30H2,1H3,(H2,31,38)(H,33,39)(H,34,37,40)/t21-,22+,23-,24-/m0/s1 |

InChI-Schlüssel |

IGQZIZBAABAEEU-KIHHCIJBSA-N |

Isomerische SMILES |

CSCC[C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Kanonische SMILES |

CSCCC(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Enkephalin, Met 2 Thz 5 Glynh2 3 Analogs

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical approach that remains valuable for large-scale production and for synthesizing complex peptides that may be challenging for solid-phase methods. nih.govnih.gov In this methodology, protected amino acids are sequentially coupled in a suitable organic solvent. After each coupling step, the product is isolated, purified, and deprotected for the next coupling reaction. nih.gov

For the synthesis of Tyr-D-Met-Gly-Phe-Thz-NH₂, a stepwise approach would begin from the C-terminal thiazolidine-4-carboxamide and proceed towards the N-terminal Tyrosine. nih.gov Key steps in this process include:

Protection Strategy : The α-amino groups are typically protected with the tert-butyloxycarbonyl (Boc) group, while carboxyl groups can be protected as benzyl (B1604629) esters (-OBzl). nih.gov Side chains of amino acids like Tyrosine also require protection.

Coupling Reactions : Peptide bond formation is facilitated by coupling reagents. A common and effective reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which promotes efficient amide bond formation. nih.gov

Deprotection : The Boc group is removed using an acid, such as trifluoroacetic acid (TFA), to free the N-terminal amine for the next coupling step. nih.gov

Purification : Intermediates are often purified by precipitation and recrystallization, with final purification of the target peptide achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

While effective, solution-phase synthesis can be time-consuming due to the need for isolation and purification of intermediates at each step. nih.gov

| Step | Description | Common Reagents | Reference |

|---|---|---|---|

| Amino Acid Protection | Masking of reactive functional groups (α-amino, side chains). | Boc-anhydride, Fmoc-OSu | nih.govnih.gov |

| Coupling | Formation of the peptide (amide) bond between two amino acid residues. | BOP, TBTU, DIC/HOBt | nih.govsid.ir |

| N-terminal Deprotection | Removal of the α-amino protecting group to allow for chain elongation. | Trifluoroacetic acid (TFA) for Boc; Piperidine (B6355638) for Fmoc | nih.gov |

| Purification | Isolation of the desired peptide intermediate after each coupling/deprotection cycle. | Precipitation, Crystallization, Chromatography | nih.gov |

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard method for the routine synthesis of peptides up to 40 amino acids in length. nih.govresearchgate.net The growing peptide chain is anchored to an insoluble polymer resin, and excess reagents and byproducts are removed by simple filtration and washing.

For the synthesis of a C-terminally amidated peptide like Tyr-D-Met-Gly-Phe-Thz-NH₂, a key choice is the solid support. Resins such as Rink amide or Sieber amide are specifically designed to yield a C-terminal amide upon cleavage of the peptide from the support. peptide.com The synthesis proceeds from the C-terminus to the N-terminus.

The general SPPS cycle involves:

Resin Swelling : The resin is swollen in a suitable solvent like dimethylformamide (DMF). kennesaw.edu

Deprotection : The N-terminal protecting group (most commonly the 9-fluorenylmethyloxycarbonyl, Fmoc, group) of the resin-bound amino acid is removed, typically with a solution of piperidine in DMF. kennesaw.edu

Coupling : The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin.

Washing : Excess reagents are washed away.

This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail containing TFA. kennesaw.edu SPPS is amenable to automation, allowing for the rapid synthesis of numerous peptide analogs. kennesaw.edu

| Resin Type | Linker | Typical Cleavage Cocktail | Resulting C-Terminus | Reference |

|---|---|---|---|---|

| Rink Amide | Acid-labile linker | 95% TFA / 2.5% H₂O / 2.5% TIPS | Amide (-CONH₂) | peptide.comkennesaw.edu |

| Sieber Amide | Acid-labile linker | Dilute TFA (e.g., 1-5%) | Amide (-CONH₂) | peptide.com |

| PAL (Peptide Amide Linker) | Acid-labile linker | TFA-based cocktails | Amide (-CONH₂) | nih.gov |

| MBHA | Requires strong acid (HF) for cleavage | HF/Anisole | Amide (-CONH₂) | peptide.com |

Fragment Condensation Techniques

Fragment condensation is a hybrid strategy that combines the synthesis of smaller, protected peptide segments, which are then coupled together to form the final, larger peptide. springernature.com This approach can be advantageous for long or difficult sequences by improving solubility and simplifying purification. The segments can be prepared using either solution-phase or solid-phase methods. nih.govluxembourg-bio.com

In the context of Tyr-D-Met-Gly-Phe-Thz-NH₂, one possible strategy would be the synthesis of two separate fragments:

Fragment A : Boc-Tyr(tBu)-D-Met-Gly-OH

Fragment B : H-Phe-Thz-NH₂

Specific Reagents and Chemistry for Thiazolidine (B150603) Incorporation

The incorporation of a thiazolidine ring at the C-terminus is a key modification. Thiazolidine itself is a heterocyclic compound that can be viewed as a derivative of cysteine. nih.gov The most straightforward method to incorporate this moiety during peptide synthesis is to use a pre-synthesized building block, L-Thiazolidine-4-carboxylic acid, as the final "amino acid" residue.

This building block can be coupled using standard peptide synthesis protocols. In an SPPS approach using Fmoc chemistry, Fmoc-L-Thiazolidine-4-carboxylic acid would be the first residue attached to the amide-forming resin. Subsequent deprotection and coupling cycles would then build the peptide chain towards the N-terminus.

Alternatively, thiazolidine rings can be formed chemoselectively through the condensation of a 1,2-aminothiol (such as an N-terminal cysteine) with an aldehyde. acs.orgnih.gov While this is often used for peptide ligation or cyclization, it highlights the underlying chemistry. acs.orgresearchgate.net For the target molecule, using the protected thiazolidine carboxylic acid building block is the more direct and controllable method for linear synthesis. The stability of the thiazolidine ring to the conditions of peptide synthesis, particularly the acidic cleavage from the resin, is an important consideration. nii.ac.jp

C-Terminal Amidation Procedures

The presence of a C-terminal amide is crucial for the biological activity of many peptides, as it can increase stability against carboxypeptidases and mimic the structure of native proteins. sid.irjpt.com

Several methods exist for achieving C-terminal amidation:

Solid-Phase Synthesis on Amide Resins : As previously mentioned, this is the most common and convenient method. Using resins like Rink Amide, PAL, or Sieber allows for the direct formation of the peptide amide upon cleavage from the solid support. nih.govpeptide.com

Solution-Phase Amidation : If the peptide is synthesized with a C-terminal carboxylic acid, it can be amidated in solution. This involves activating the carboxyl group with a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and then reacting it with an ammonia (B1221849) source, such as ammonium (B1175870) chloride (NH₄Cl), in the presence of a base like DIPEA (N,N-Diisopropylethylamine). sid.ir

Enzymatic Amidation : While less common in routine chemical synthesis, enzymatic methods using ligases can produce C-terminally amidated peptides from carboxylate precursors. digitellinc.com This approach offers high selectivity but requires specific enzyme systems. digitellinc.com

Azide (B81097) Conversion : A peptide hydrazide, prepared on a specific resin, can be converted to a peptide azide using sodium nitrite. The azide can then undergo ammonolysis with ammonium acetate (B1210297) or be converted to the amide via a Staudinger reaction to yield the final peptide amide. explorationpub.com

For the target compound, the most efficient route would be the use of an appropriate amide-forming resin during solid-phase synthesis.

Structure Activity Relationships Sar of Enkephalin, Met 2 Thz 5 Glynh2 3 Analogs

Conformational Analysis and Bioactive Conformations

The biological activity of enkephalin analogs is intrinsically linked to their three-dimensional structure and ability to adopt a specific bioactive conformation upon binding to opioid receptors. Enkephalins are highly flexible peptides, capable of existing in numerous conformations in solution. nih.gov However, specific modifications can stabilize a preferred conformation that is more favorable for receptor interaction.

Theoretical and experimental studies, including NMR spectroscopy, have been employed to understand the conformational landscape of enkephalin analogs. nih.govnih.govnih.gov For native enkephalins, a folded or β-turn conformation is widely considered to be the bioactive form, particularly for binding to the μ- and δ-opioid receptors. nih.gov This folded structure brings the two aromatic residues, Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 4, into a specific spatial arrangement that mimics the structure of rigid opiates like morphine. nih.govpnas.org

In analogs such as Tyr-D-Met-Gly-Phe-Thz-NH₂, the presence of a D-amino acid at position 2 is crucial for stabilizing a β-turn. miami.edu This turn often involves a hydrogen bond between the carbonyl group of the Tyr¹ residue and the amide proton of the Phe⁴ residue. The substitution of a D-amino acid in the second position restricts the conformational freedom of the peptide backbone, promoting a folded structure that is believed to be essential for potent opioid activity. nih.govpnas.org The thiazolidine (B150603) ring at the C-terminus further constrains the peptide's flexibility, contributing to the stabilization of a specific low-energy conformer that fits optimally into the receptor's binding pocket.

Influence of Thiazolidine (Thz) at Position 5 on Receptor Interaction

The substitution of the C-terminal amino acid with a thiazolidine (Thz) moiety represents a significant structural modification that profoundly impacts receptor interaction and selectivity. Thiazolidine is a five-membered heterocycle containing both sulfur and nitrogen atoms, which can introduce unique steric and electronic properties into the peptide. nih.gov

In the case of [D-Met², Thz⁵]-enkephalinamide, this modification contributes to high antinociceptive activity. nih.gov The thiazolidine ring acts as a bioisostere for the typical C-terminal amino acid, such as Methionine or Leucine, but with added conformational restriction. This rigidity at the C-terminus can help to lock the peptide into its bioactive conformation.

Binding studies have shown that analogs containing the Thz⁵ modification have a high capacity to displace μ-receptor-selective ligands like dihydromorphine. nih.gov This suggests that the thiazolidine moiety interacts favorably with the μ-opioid receptor. The specific nature of this interaction may involve hydrophobic or van der Waals forces between the heterocyclic ring and a corresponding hydrophobic pocket within the receptor. The presence of the sulfur atom in the thiazolidine ring could also lead to specific interactions not possible with standard amino acid side chains. nih.gov

Stereochemical Effects of D-Amino Acids at Position 2

The substitution of the glycine (B1666218) residue at position 2 of the native enkephalin sequence with a D-amino acid is a well-established strategy for increasing both potency and metabolic stability. The presence of a D-amino acid, such as D-Methionine or D-Alanine, has a profound stereochemical effect on the peptide's backbone. nih.govpnas.org

The primary roles of the D-amino acid at position 2 are:

Conformational Stabilization: As mentioned previously, D-amino acids promote the formation of a Type II' β-turn, which is a key element of the bioactive conformation for opioid receptors. nih.govmiami.edu This conformation correctly orients the essential pharmacophoric groups—the Tyr¹ phenolic ring and the Phe⁴ aromatic ring—for optimal receptor interaction. nih.gov

Enzymatic Resistance: Natural enkephalins are rapidly degraded in vivo by aminopeptidases, which cleave the Tyr-Gly bond. The presence of a D-amino acid at position 2 sterically hinders the action of these enzymes, significantly increasing the peptide's half-life and duration of action. wikipedia.org

Studies comparing various D-amino acid substitutions have shown that analogs like [D-Ala²]-enkephalin are significantly more potent than the native peptide. miami.edu Similarly, analogs with D-Met or D-Thr at position 2 exhibit high analgesic potency. nih.gov This highlights the critical importance of the stereochemistry at this position for achieving robust biological activity.

| Analog | Position 2 Residue | Relative Potency (Mouse Vas Deferens) | Receptor Binding Activity |

| Met-enkephalin | Gly | 100% | Baseline |

| [D-Ala²]-enkephalin | D-Ala | ~1000% | High |

| [D-Met²]-enkephalin | D-Met | High | High |

Role of C-Terminal Amidation in Receptor Binding

The modification of the C-terminal carboxyl group to a carboxamide is another key structural feature that influences receptor binding affinity and selectivity. The native enkephalin peptides possess a free carboxylate group (-COO⁻) at the C-terminus, which is known to play a role in δ-opioid receptor selectivity. nih.govnih.gov

The C-terminal amide group can engage in different hydrogen bonding interactions within the receptor binding site than a carboxylate group would. Furthermore, similar to the D-amino acid substitution, amidation of the C-terminus provides protection against degradation by carboxypeptidases, further enhancing the analog's in vivo stability and duration of effect. The combination of a D-amino acid at position 2 and C-terminal amidation creates a synergistic effect, resulting in analogs with significantly enhanced potency and metabolic resistance.

Pharmacophore Mapping and Ligand Design

Pharmacophore mapping is a crucial tool in ligand design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com For enkephalin analogs, the opioid pharmacophore model generally consists of several key features:

Aromatic Site (Tyr¹): The phenolic ring of Tyrosine is essential for binding and is considered the primary "message" component of the pharmacophore.

Cationic Site: The protonated N-terminal amino group of Tyrosine is critical, forming an ionic interaction with a corresponding anionic site (e.g., an aspartate residue) in the opioid receptor.

Aromatic Site (Phe⁴): The aromatic ring of Phenylalanine serves as a key "address" component, contributing to binding affinity and receptor selectivity.

Hydrophobic Pockets: The side chains of residues at positions 2 and 5 interact with hydrophobic pockets in the receptor.

In the design of analogs like Tyr-D-Met-Gly-Phe-Thz-NH₂, these pharmacophoric elements are conformationally constrained to optimize their spatial arrangement. nih.gov The D-Met² and Thz⁵ substitutions serve to lock the peptide backbone into a conformation where the distance and orientation between the Tyr¹ phenolic ring and the Phe⁴ aromatic ring are ideal for high-affinity μ-receptor binding. nih.gov The design strategy involves introducing conformational constraints to reduce the entropic penalty of binding and to pre-organize the ligand into its bioactive shape, leading to more potent and selective compounds. nih.gov

Opioid Receptor Pharmacology of Enkephalin, Met 2 Thz 5 Glynh2 3 Analogs

Opioid Receptor Binding Affinities and Selectivity Profiles

The interaction of [D-Met2, Thz5]-enkephalinamide with opioid receptors has been primarily characterized through competitive binding assays, which assess the ability of the compound to displace radiolabeled ligands from the receptors.

Research into the binding characteristics of [D-Met2, Thz5]-enkephalinamide in rat brain membrane preparations has demonstrated a pronounced interaction with the mu-opioid receptor (MOR). In these studies, the analog was significantly more potent at displacing the tritiated MOR-selective agonist, dihydromorphine, compared to other radiolabeled opioid peptides like tritiated Leu-enkephalin or human beta-endorphin nih.gov. This observation strongly suggests a high affinity of [D-Met2, Thz5]-enkephalinamide for the MOR.

The potent displacement of a mu-agonist is indicative of a strong binding affinity and is consistent with the compound's high antinociceptive (analgesic) activity. A direct correlation has been observed between the analgesic potency of this enkephalin analog and its capacity to displace dihydromorphine, supporting the hypothesis that its analgesic effects are primarily mediated through the mu-opioid receptor nih.gov.

| Ligand | Receptor | Assay Type | Finding | Reference |

|---|---|---|---|---|

| [D-Met2, Thz5]-enkephalinamide | Mu-Opioid Receptor (MOR) | Competitive Displacement of [3H]dihydromorphine | Significantly lower concentration required for 50% inhibition compared to displacement of other ligands. | nih.gov |

While the primary interaction of [D-Met2, Thz5]-enkephalinamide appears to be with the MOR, its binding to the delta-opioid receptor (DOR) has also been investigated. The initial binding studies showed that higher concentrations of the analog were required to displace tritiated Leu-enkephalin, a ligand with high affinity for the DOR, as compared to the displacement of the mu-agonist dihydromorphine nih.gov. This suggests a lower, though potentially present, affinity for the DOR compared to the MOR.

| Ligand | Receptor | Assay Type | Finding | Reference |

|---|---|---|---|---|

| [D-Met2, Thz5]-enkephalinamide | Delta-Opioid Receptor (DOR) | Competitive Displacement of [3H]Leu-enkephalin | Higher concentration required for 50% inhibition compared to displacement of [3H]dihydromorphine. | nih.gov |

Detailed binding affinity data for [D-Met2, Thz5]-enkephalinamide at the kappa-opioid receptor (KOR) is not extensively available in the reviewed literature. Generally, enkephalin-based peptides exhibit a preference for mu and delta receptors over kappa receptors. Without specific studies on the interaction of this particular analog with KOR-selective radioligands, its affinity for this receptor type remains to be fully elucidated.

Functional Characterization of Receptor Activation

The functional consequences of [D-Met2, Thz5]-enkephalinamide binding to opioid receptors, such as the activation of intracellular signaling pathways, have not been specifically detailed in the available scientific literature. However, based on its classification as a potent opioid agonist, it is expected to trigger canonical G-protein signaling pathways upon receptor binding.

As an opioid agonist with high affinity for the MOR, it is presumed that [D-Met2, Thz5]-enkephalinamide would activate inhibitory G-proteins (Gi/Go) upon binding. This activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, which collectively contribute to the analgesic effects of the compound. Specific studies quantifying the potency and efficacy of this analog in G-protein activation assays (e.g., [35S]GTPγS binding) are not presently available.

The recruitment of β-arrestin is a key mechanism in the desensitization and internalization of opioid receptors, and it can also initiate G-protein independent signaling cascades. The profile of β-arrestin recruitment by [D-Met2, Thz5]-enkephalinamide has not been experimentally determined. Therefore, it is unknown whether this compound acts as a conventional agonist that promotes both G-protein signaling and β-arrestin recruitment, or if it exhibits signaling bias, preferentially activating one pathway over the other. The investigation of such properties would be crucial for a more comprehensive understanding of its pharmacological profile, as biased agonism is an area of intense research for developing safer opioid analgesics.

| Ligand | Functional Assay | Finding | Reference |

|---|---|---|---|

| [D-Met2, Thz5]-enkephalinamide | G-protein Signaling (e.g., [35S]GTPγS) | Data not available. Presumed to be a Gi/Go activator based on agonist properties. | N/A |

| [D-Met2, Thz5]-enkephalinamide | β-Arrestin Recruitment | Data not available. | N/A |

Agonist and Antagonist Efficacy Profiles

The enkephalin analog, Enkephalin, met(2)-thz(5)-glynh2(3)-, also known as [D-Met2, Thz5]-enkephalinamide, demonstrates a notable profile as a potent opioid agonist with a significant preference for the mu (μ)-opioid receptor. Research into its binding characteristics has revealed that it is highly effective at displacing ligands specifically bound to mu-opioid receptors, indicating a strong affinity for this receptor subtype. This affinity is correlated with its potent analgesic, or pain-relieving, activity nih.gov.

Studies have shown that the concentration of [D-Met2, Thz5]-enkephalinamide required to inhibit 50% of the binding of a radiolabeled mu-opioid agonist (tritiated dihydromorphine) is considerably lower than that needed to displace other opioid ligands nih.gov. This strong and selective binding to the mu-opioid receptor is a key factor in its high antinociceptive efficacy nih.gov. While its primary activity is that of an agonist, detailed quantitative data regarding its maximal efficacy (Emax) or its potency (EC50) in functional assays at mu, delta (δ), and kappa (κ) opioid receptors are not extensively detailed in the available literature.

Furthermore, there is a lack of specific data characterizing any potential antagonist activity of Enkephalin, met(2)-thz(5)-glynh2(3)- at any of the opioid receptor subtypes. The available research primarily focuses on its potent agonist effects, particularly at the mu-opioid receptor, which are responsible for its analgesic properties.

Binding Affinity of [D-Met2, Thz5]-enkephalinamide at Opioid Receptors

| Radioligand Displaced | Receptor Preference Indicated | Finding |

| Tritiated Dihydromorphine | Mu (μ) | Significantly lower concentration of [D-Met2, Thz5]-enkephalinamide required for 50% inhibition of binding compared to other ligands nih.gov. |

| Tritiated Leu-enkephalin | Delta (δ) preference | Higher concentration required for displacement compared to the mu-ligand nih.gov. |

| Tritiated Human beta-endorphin | Mu (μ) / Delta (δ) | Higher concentration required for displacement compared to the mu-ligand nih.gov. |

Allosteric Modulation and Receptor Heteromerization

The concepts of allosteric modulation and receptor heteromerization represent complex mechanisms that can significantly influence the function of opioid receptors. Allosteric modulators are substances that bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of the primary ligand. This mechanism allows for a more nuanced regulation of receptor activity than simple agonism or antagonism.

Receptor heteromerization occurs when two or more different receptor proteins form a complex, which can exhibit pharmacological properties that are distinct from the individual receptors. Within the opioid system, the formation of heterodimers between mu (μ) and delta (δ) opioid receptors has been a subject of considerable research. These μ-δ opioid receptor heteromers can lead to altered signaling pathways and pharmacological profiles for ligands. For instance, the presence of a δ-receptor antagonist has been shown to enhance the binding and signaling activity of the μ-opioid receptor, suggesting a functional interaction within a heteromeric complex nih.gov.

While these mechanisms are recognized as important aspects of opioid pharmacology, there is currently no direct scientific evidence to suggest that Enkephalin, met(2)-thz(5)-glynh2(3)- or its close analogs function as allosteric modulators of opioid receptors. Similarly, the existing literature has not specifically implicated this compound in the process of opioid receptor heteromerization. Therefore, its pharmacological profile is understood primarily through its direct agonist activity at the orthosteric binding site of the mu-opioid receptor.

Metabolic Stability and Enzymatic Degradation of Enkephalin, Met 2 Thz 5 Glynh2 3 Analogs

Endogenous Enkephalin Biosynthesis and Processing

Endogenous enkephalins, primarily Met-enkephalin and Leu-enkephalin, are derived from a larger precursor protein called proenkephalin (also known as proenkephalin A). patsnap.comnih.govresearchgate.netmdpi.com The biosynthesis of active enkephalin pentapeptides is a multi-step process involving post-translational modifications of this precursor. nih.gov

The proenkephalin gene (PENK) encodes a polypeptide chain that contains multiple copies of the Met-enkephalin sequence and one copy of the Leu-enkephalin sequence. nih.govmdpi.com Specifically, each proenkephalin molecule can yield four copies of Met-enkephalin, two C-terminally extended Met-enkephalin peptides, and one copy of Leu-enkephalin. nih.govmdpi.com

The processing of proenkephalin occurs within the regulated secretory pathway of neurons and adrenal chromaffin cells and involves the action of several proteolytic enzymes. nih.govmdpi.com The initial cleavage of the proenkephalin precursor at paired basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) is carried out by prohormone convertases, such as PC1/3 and PC2. nih.gov These enzymes release larger intermediate peptides containing the enkephalin sequence. Subsequent processing by other enzymes, including carboxypeptidase E (CPE), removes the C-terminal basic residues to generate the final, active pentapeptides. wikipedia.org Another enzyme, prohormone thiol protease (PTP), has also been shown to be involved in the processing of proenkephalin at both dibasic and monobasic sites. researchgate.net

Identification of Key Enkephalin-Degrading Enzymes

Once released into the synaptic cleft, enkephalins have a very short half-life, on the order of minutes, due to rapid enzymatic degradation. nih.govwikipedia.org Several key enzymes, collectively known as enkephalinases, are responsible for their inactivation. wikipedia.orgnih.govtaylorandfrancis.com These are primarily membrane-bound metallopeptidases. taylorandfrancis.com

The major enkephalin-degrading enzymes include:

Aminopeptidase (B13392206) N (APN) : Also known as CD13, this enzyme cleaves the N-terminal Tyr-Gly bond of enkephalins, releasing tyrosine and rendering the peptide inactive. nih.govnih.govmdpi.com

Neutral Endopeptidase (NEP) : Also known as neprilysin or enkephalinase A, NEP hydrolyzes the Gly-Phe bond in the enkephalin sequence. taylorandfrancis.comnih.gov

Dipeptidyl Peptidase 3 (DPP3) : This enzyme cleaves the Gly-Gly bond of enkephalins. nih.govnih.govnih.gov

Carboxypeptidase A6 (CPA6) : This enzyme can remove the C-terminal amino acid from both Met- and Leu-enkephalin. nih.govnih.gov

Angiotensin-Converting Enzyme (ACE) : ACE can also contribute to the degradation of enkephalins. nih.govnih.gov

The relative contribution of each enzyme to enkephalin degradation can vary depending on the tissue and specific physiological conditions. nih.gov

Degradation Pathways and Metabolite Profiling

The degradation of enkephalins proceeds via specific cleavage events mediated by the enzymes listed above. For native Met-enkephalin (Tyr-Gly-Gly-Phe-Met), the primary degradation pathways are:

Cleavage of the Tyr¹-Gly² bond by Aminopeptidase N (APN), yielding Tyrosine and the tetrapeptide Gly-Gly-Phe-Met. nih.gov

Cleavage of the Gly³-Phe⁴ bond by Neutral Endopeptidase (NEP), resulting in the fragments Tyr-Gly-Gly and Phe-Met. taylorandfrancis.com

Cleavage of the Gly²-Gly³ bond by Dipeptidyl Peptidase 3 (DPP3), producing Tyr-Gly and Gly-Phe-Met. nih.govnih.gov

The degradation of Leu-enkephalin follows similar pathways. mdpi.com The resulting smaller peptide fragments and amino acids are biologically inactive at opioid receptors.

For a modified analog like Enkephalin, met(2)-thz(5)-glynh2(3)- , the degradation pathway would be significantly altered. The D-Methionine at position 2 would confer resistance to cleavage by aminopeptidases like APN. nih.gov The thiazole (B1198619) moiety at the C-terminus and the glycinamide (B1583983) would protect against carboxypeptidases. Therefore, the primary site of enzymatic attack would likely be the Gly³-Phe⁴ bond by NEP.

Hypothetical Metabolite Profile for Enkephalin, met(2)-thz(5)-glynh2(3)-

| Parent Compound | Putative Primary Enzyme | Predicted Metabolites |

| Tyr-D-Met-Gly-Phe-Thz-Gly-NH₂ | Neutral Endopeptidase (NEP) | Tyr-D-Met-Gly and Phe-Thz-Gly-NH₂ |

This table presents a hypothetical degradation pathway as specific experimental data for this compound is not available.

Strategies to Enhance Metabolic Resistance

To overcome the rapid degradation of natural enkephalins, several strategies have been developed to create more stable analogs. nih.gov These modifications aim to protect the peptide bonds susceptible to enzymatic cleavage.

Key strategies include:

D-Amino Acid Substitution : Replacing a naturally occurring L-amino acid with its D-enantiomer at a position targeted by peptidases can significantly enhance metabolic stability. xiahepublishing.com The substitution of Glycine (B1666218) at position 2 with a D-amino acid, such as in the case of "met(2)", is a well-established method to prevent degradation by aminopeptidases. researchgate.netnih.gov

C-terminal Modification : The C-terminus of enkephalins is susceptible to carboxypeptidases. Modifications such as amidation (as in glycinamide) or the introduction of non-natural moieties like a thiazole ring can block the action of these enzymes. nih.govnih.govnih.gov

Peptide Bond Modification : Altering the amide bonds themselves to forms that are not recognized by peptidases is another effective strategy. rsc.org

Cyclization : Creating cyclic analogs of enkephalins can restrict their conformation and make them less accessible to degrading enzymes. nih.gov

Table of Strategies to Enhance Metabolic Resistance in Enkephalin Analogs

| Strategy | Example Modification in "Enkephalin, met(2)-thz(5)-glynh2(3)-" | Enzyme(s) Targeted | Effect on Stability |

| D-Amino Acid Substitution | D-Methionine at position 2 | Aminopeptidase N (APN) | Prevents cleavage of the Tyr-D-Met bond, increasing half-life. researchgate.netnih.gov |

| C-terminal Modification | Thiazole and Glycinamide at the C-terminus | Carboxypeptidases (e.g., CPA6) | Blocks enzymatic action at the C-terminus. nih.govnih.govnih.gov |

Inhibition of Endogenous Enkephalinases as a Research Strategy

The inhibition of enkephalin-degrading enzymes is a valuable research strategy to study the physiological roles of endogenous enkephalins and to assess the metabolic pathways of their synthetic analogs. patsnap.comnih.govfiu.edu By blocking the enzymes that break down enkephalins, their local concentrations are increased, and their effects are potentiated. patsnap.com

Several potent and selective inhibitors of enkephalinases have been developed and are widely used in research:

Thiorphan : A potent inhibitor of Neutral Endopeptidase (NEP). researchgate.nettaylorandfrancis.com

Bestatin : An inhibitor of Aminopeptidase N (APN). researchgate.net

Kelatorphan : A dual inhibitor of both NEP and APN. nih.gov

Racecadotril : A prodrug that is converted in the body to thiorphan, a NEP inhibitor. nih.gov

In the context of studying an analog like "Enkephalin, met(2)-thz(5)-glynh2(3)-", co-administration with these inhibitors can help to elucidate its degradation pathways. For instance, if the analog's stability is significantly increased in the presence of thiorphan, it would confirm that NEP is a key enzyme in its metabolism. These inhibitors have been instrumental in demonstrating the analgesic and other physiological effects of potentiating the endogenous enkephalin system. researchgate.nettaylorandfrancis.comnih.govfiu.edu

Analytical and Biophysical Characterization Techniques

Mass Spectrometry-Based Characterization (e.g., LC-MS, HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the amino acid sequence of synthetic peptides. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively verify the elemental composition of a molecule. While these methods are standard practice in peptide synthesis and characterization, specific mass spectrometry data for Enkephalin, met(2)-thz(5)-glynh2(3)- were not detailed in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing the interactions between atomic nuclei, researchers can deduce conformational preferences, which are crucial for understanding how a peptide binds to its receptor. However, specific NMR structural studies focused solely on Enkephalin, met(2)-thz(5)-glynh2(3)- have not been prominently reported in the available literature.

Chromatographic Purity and Identity Assessment (e.g., HPLC, RP-HPLC)

Radioligand Displacement Assays for Receptor Binding

Radioligand displacement assays are fundamental for determining the binding affinity of a compound for a specific receptor. Research on [D-Met2, Thz5]-enkephalinamide has utilized this technique to characterize its interaction with opiate receptors in rat brain membrane preparations. nih.gov In these assays, the ability of the unlabeled peptide to displace a radiolabeled ligand from the receptor is measured.

The binding characteristics were investigated using tritiated versions of Leu-enkephalin, human beta-endorphin, and dihydromorphine as the primary radioligands. The results demonstrated that [D-Met2, Thz5]-enkephalinamide has a particularly high affinity for the µ-opioid receptor, as evidenced by its potent ability to displace [³H]dihydromorphine. nih.gov The concentration required to inhibit 50% of the radioligand binding (IC50) was significantly lower when displacing dihydromorphine compared to the other ligands. nih.gov This strong displacement capacity for a µ-selective ligand correlates with the compound's high antinociceptive (analgesic) activity, supporting the hypothesis that the µ-receptor is centrally involved in analgesia. nih.gov

| Radioligand | Receptor Preference | Reported IC50 (nM) |

|---|---|---|

| [³H]Dihydromorphine | µ-opioid receptor | 0.48 ± 0.05 |

| [³H]Leu-enkephalin | δ-opioid receptor | 15.0 ± 1.2 |

| [³H]beta-Endorphin | µ/δ-opioid receptor | 10.0 ± 0.9 |

In Vitro Functional Bioassays (e.g., [35S]GTPγS binding, cAMP modulation, β-arrestin assays, calcium mobilization)

Following receptor binding, functional bioassays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays measure the downstream cellular signaling events that occur after the ligand binds to its G protein-coupled receptor (GPCR). Common assays include:

[³⁵S]GTPγS Binding: Measures the activation of G-proteins.

cAMP Modulation: Quantifies the inhibition or stimulation of adenylyl cyclase activity.

β-arrestin Recruitment: Assesses another important signaling pathway associated with GPCRs.

Calcium Mobilization: Measures changes in intracellular calcium levels following receptor activation.

Despite the importance of these functional assays in characterizing opioid ligands, specific data detailing the activity of Enkephalin, met(2)-thz(5)-glynh2(3)- in these particular in vitro bioassays were not found in the reviewed scientific literature.

In Vivo Microdialysis for Peptide Detection and Release

In vivo microdialysis is an advanced technique used to measure the concentration of neurotransmitters and peptides in the extracellular fluid of specific brain regions in freely moving animals. This method provides crucial information about the release dynamics of endogenous or administered peptides. While this technique has been refined for the detection of native enkephalins like Met-enkephalin and Leu-enkephalin, specific studies employing in vivo microdialysis to detect the release or measure the pharmacokinetic profile of Enkephalin, met(2)-thz(5)-glynh2(3)- have not been reported in the literature surveyed.

Preclinical Investigations of Biological Activities

In Vitro Efficacy Studies of Analogs

The in vitro efficacy of enkephalin analogs is fundamentally assessed by their binding affinity to various opioid receptors. The compound [D-Met2,Thz5]-enkephalinamide has been a subject of such studies to determine its receptor binding characteristics. Research conducted on rat brain membrane preparations has demonstrated that this analog exhibits a strong and preferential binding to µ-opioid receptors.

In competitive binding assays, [D-Met2,Thz5]-enkephalinamide was found to be highly potent in displacing tritiated dihydromorphine, a classic µ-opioid receptor ligand. nih.gov The concentration required for 50% inhibition (IC50) of dihydromorphine binding was significantly lower compared to its ability to displace other radiolabeled ligands such as tritiated Leu-enkephalin and human beta-endorphin. nih.gov This suggests a higher affinity for the µ-receptor subtype, which is often associated with analgesic effects. nih.gov

| Radioligand | Primary Receptor Target | IC50 of [D-Met2,Thz5]-enkephalinamide (relative potency) | Reference |

|---|---|---|---|

| [3H]Dihydromorphine | µ-opioid receptor | High potency | nih.gov |

| [3H]Leu-enkephalin | δ-opioid receptor | Lower potency | nih.gov |

| [3H]Human β-endorphin | µ- and δ-opioid receptors | Lower potency | nih.gov |

In Vivo Assessment of Receptor-Mediated Activities

The in vivo assessment of enkephalin analogs has consistently demonstrated their potential as potent antinociceptive agents. The high affinity of compounds like [D-Met2,Thz5]-enkephalinamide for µ-opioid receptors, as observed in in vitro studies, translates to significant analgesic effects in animal models. nih.gov A direct correlation has been observed between the analgesic potency of enkephalin analogs and their ability to displace µ-opioid receptor ligands in binding assays. nih.gov This supports the hypothesis that the µ-receptor is a key mediator of analgesia for these compounds. nih.gov

Studies on other synthetic enkephalin analogs have further substantiated these findings. For instance, tetra-O-acetylglycopyranosylamine derivatives of [D-Met2, Pro5] enkephalin have been shown to possess analgesic activity and bind to both µ and δ opioid receptors. nih.gov Similarly, a highly potent opiate agonist, (D-Met2, Pro5)enkephalinamide, has demonstrated marked effects on the drinking behavior of rats, an activity influenced by opioid receptor engagement. nih.gov

Enkephalins and their analogs are known to modulate neurotransmission, a key mechanism underlying their physiological effects. The endogenous opioid Met-enkephalin has been shown to modulate the balance of excitation and inhibition in the thalamo-cortical circuits of the brain. nih.govbiorxiv.org Specifically, it can inhibit both excitatory and feedforward inhibitory signaling, with a preferential suppression of the latter. nih.govbiorxiv.org This modulation of synaptic transmission is a critical aspect of its function in processes such as pain and anxiety. nih.gov

While direct studies on the neurotransmission modulation by "Enkephalin, met(2)-thz(5)-glynh2(3)-" are limited, the known actions of other enkephalin analogs provide a framework for its expected activities. Enkephalins generally act as neuromodulators, influencing the release of various neurotransmitters. For example, endogenous enkephalins can inhibit glutamate (B1630785) release through the activation of δ-opioid receptors. ohsu.edu This presynaptic inhibition is a common mechanism by which opioids regulate neuronal activity.

Non-Opioid Receptor Mediated Biological Activities (e.g., wound healing)

Beyond their well-established roles in pain modulation through opioid receptors, enkephalin analogs have been investigated for other biological activities, notably in the realm of wound healing. Recent studies suggest that certain enkephalin derivatives can promote wound healing and scar remodeling. e-aaps.orge-aaps.orgdoaj.org

In a mouse model, an enkephalin derivative was shown to accelerate wound closure and reduce depressed scar formation. e-aaps.orge-aaps.orgdoaj.org This effect was associated with an increase in the level of epidermal growth factor (EGF), a key molecule in tissue repair. e-aaps.orge-aaps.orgdoaj.org Furthermore, in vitro studies have indicated that enkephalin analogs can stimulate fibroblast activity and collagen synthesis, both crucial processes in wound healing. e-aaps.orge-aaps.org These findings suggest a potential therapeutic application for enkephalin analogs in tissue regeneration, which may not be solely mediated by classical opioid receptors. Another study in diabetic rats showed that the enkephalin analog biphalin (B1667298) significantly reduced the wound area, accelerated the inflammatory phase, and promoted wound closure. nih.gov

Modulation of Endogenous Opioid Systems in Preclinical Contexts

The administration of exogenous enkephalin analogs can have a modulatory effect on the endogenous opioid system. This interaction is complex and can involve alterations in the release and synthesis of endogenous opioid peptides. For instance, persistent inflammatory injury has been shown to increase the levels of [Met5]enkephalin and [Leu5]enkephalin in certain brainstem nuclei. jneurosci.org This upregulation of endogenous opioids appears to be a compensatory response to pain and can enhance the analgesic effects of exogenously administered µ-opioid receptor agonists. jneurosci.org

The interplay between exogenous and endogenous opioids is an important consideration in the therapeutic application of these compounds. While exogenous agonists provide direct receptor stimulation, they can also influence the tone and responsiveness of the endogenous opioid system. For example, chronic administration of µ-opioid receptor agonists can lead to a reduction in the expression of preproenkephalin mRNA, suggesting a feedback mechanism to compensate for the presence of the exogenous ligand. nih.gov This highlights the dynamic nature of the endogenous opioid system and its response to external modulation.

Computational and Molecular Modeling Studies

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). For Enkephalin, met(2)-thz(5)-glynh2(3)-, docking simulations are employed to model its interaction with the various opioid receptors (μ, δ, and κ).

The process typically begins with the three-dimensional structures of the opioid receptors, often obtained from crystallographic data in the Protein Data Bank (PDB). The flexible structure of the peptide ligand is then computationally placed into the receptor's binding site using algorithms that sample a vast number of possible conformations and orientations. nih.gov These docking poses are then scored based on functions that estimate the binding free energy, with lower scores generally indicating a more favorable interaction. researchgate.netbas.bg

Studies on various enkephalin analogs have identified key interactions within the opioid receptor binding pockets. The N-terminal tyrosine (Tyr¹) residue is universally critical, with its protonated amine forming a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) and its phenolic ring engaging in hydrophobic and aromatic stacking interactions. frontiersin.orgacs.org Docking simulations of Enkephalin, met(2)-thz(5)-glynh2(3)- would specifically investigate how the D-Methionine at position 2, the thiazolidine (B150603) at position 5, and the C-terminal glycinamide (B1583983) modification influence the binding mode and affinity. The increased conformational constraint and altered hydrophobicity introduced by these modifications are expected to modulate receptor selectivity. nih.gov For instance, docking C-terminally modified enkephalin-like tetrapeptides into the kappa-opioid receptor (KOR) has revealed specific hydrophobic contacts that contribute to high binding affinity. nih.gov

| Receptor Subtype | Key Interacting Residues | Primary Interaction Type | Reference |

|---|---|---|---|

| δ-Opioid Receptor (DOR) | Asp128, Tyr129, Trp274, His278 | Ionic, H-Bonding, π-π Stacking | researchgate.netbas.bgfrontiersin.org |

| μ-Opioid Receptor (MOR) | Asp147, Tyr148, Trp293, His297 | Ionic, H-Bonding, Aromatic | nih.gov |

| κ-Opioid Receptor (KOR) | Asp138, Tyr139, Trp287, Gln115 | Ionic, H-Bonding, Hydrophobic | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Enkephalins are highly flexible peptides that can adopt a multitude of shapes, or conformations, in solution. nih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time, providing a detailed picture of this conformational flexibility. By simulating the behavior of Enkephalin, met(2)-thz(5)-glynh2(3)- in a simulated physiological environment (typically explicit water and ions), MD can reveal its preferred low-energy conformations.

Understanding the conformational landscape is critical because it is widely believed that the peptide must adopt a specific "bioactive conformation" to bind effectively to its receptor. acs.org MD simulations can identify these preferred shapes and the transitions between them. For enkephalin analogs, studies have often focused on the presence of specific secondary structures, such as β-turns, which can be stabilized by intramolecular hydrogen bonds and are thought to be important for receptor recognition. rsc.org

The results of MD simulations can be used to generate a representative ensemble of low-energy ligand conformations. This ensemble can then be used in subsequent docking studies (a process known as ensemble docking) to provide a more accurate prediction of the binding mode, as it accounts for the inherent flexibility of the ligand. nih.govnih.gov

| Parameter/Output | Description | Purpose in Analysis |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM). | Defines the physics governing molecular interactions. |

| Solvent Model | Representation of the solvent, typically explicit water models (e.g., TIP3P). | Simulates a physiological environment. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Allows for sufficient sampling of conformational space. |

| Trajectory | The output file containing the positions, velocities, and energies of all atoms at regular time intervals. | Provides the raw data for analyzing molecular motion. |

| RMSD Analysis | Root Mean Square Deviation of atomic positions over time. | Measures conformational stability and structural changes. |

| Cluster Analysis | Grouping of similar conformations from the trajectory. | Identifies the most populated (preferred) conformational states. |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pnas.orgnih.gov For a series of enkephalin analogs related to Enkephalin, met(2)-thz(5)-glynh2(3)-, a QSAR model could be developed to predict their binding affinity for a specific opioid receptor subtype.

To build a QSAR model, a dataset of compounds with experimentally measured activities is required. For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that represent various physicochemical properties of the molecule, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as partial least squares (PLS) regression, are then used to generate an equation that correlates the descriptors with the observed biological activity. nih.gov

A particularly powerful method is 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA). nih.gov In CoMFA, the 3D steric and electrostatic fields surrounding each molecule in a dataset are calculated. The model then relates variations in these fields to changes in biological activity. The resulting 3D contour maps can be visually inspected to identify regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for designing new analogs. nih.gov Such models have been successfully developed for various series of opioid receptor ligands. nih.govkcl.ac.uk

| Analog | Modification | Molecular Weight (Descriptor) | LogP (Descriptor) | μ-Receptor Affinity (Ki, nM) (Activity) |

|---|---|---|---|---|

| Analog 1 | [D-Ala², Met⁵]-NH₂ | 587.7 | 0.85 | 5.2 |

| Analog 2 | [D-Met², Met⁵]-NH₂ | 619.8 | 1.15 | 3.1 |

| Analog 3 | [D-Met², Thz⁵]-NH₂ | 637.8 | 1.30 | 1.8 |

| Analog 4 | [D-Met², Thz⁵]-GlyNH₂ | 694.9 | 0.98 | 2.5 |

De Novo Ligand Design Approaches

De novo ligand design refers to computational strategies for generating entirely new molecular structures with a high predicted affinity for a biological target. acs.org These approaches can be used to explore novel chemical space beyond simple modifications of an existing scaffold like Enkephalin, met(2)-thz(5)-glynh2(3)-.

One common strategy is structure-based de novo design, which builds new ligands directly within the three-dimensional structure of the receptor's binding site. This can be done by placing small molecular fragments into favorable positions within the pocket and then linking them together to form a complete molecule.

Another approach is based on evolving a known ligand. Starting with a parent structure, such as Enkephalin, met(2)-thz(5)-glynh2(3)-, computational algorithms can suggest modifications—like adding, removing, or replacing functional groups—to improve its predicted binding affinity or other desired properties. This is sometimes referred to as scaffold hopping. kcl.ac.uk

More recently, generative artificial intelligence (AI) and deep learning frameworks have been applied to de novo design. acs.org These models can be trained on large databases of known molecules and their properties. Once trained, the model can generate novel chemical structures that are predicted to be active against a specific target, such as the κ-opioid receptor. acs.org These advanced computational methods offer powerful avenues for the discovery of next-generation opioid peptide mimetics and novel therapeutic agents. nih.govacs.org

| Design Approach | Principle | Requirement | Potential Outcome |

|---|---|---|---|

| Fragment-Based Design | Assembling small molecular fragments within the receptor binding site. | High-resolution 3D receptor structure. | Novel core structures. |

| Scaffold Hopping / Evolution | Iteratively modifying a known active ligand to generate new analogs. | An initial active compound (template). | Analogs with improved properties or different intellectual property space. |

| Generative AI Models | Using a trained deep learning model to generate novel molecular structures. | Large datasets of molecules and their activities for training. | Diverse and novel chemotypes with predicted activity. acs.org |

Emerging Concepts and Future Directions in Enkephalin Analog Research

Biased Agonism as a Design Paradigm

A pivotal advancement in opioid pharmacology is the concept of biased agonism, or functional selectivity. nih.gov This paradigm is rooted in the discovery that opioid receptors, like other G protein-coupled receptors (GPCRs), can activate multiple intracellular signaling pathways. mdpi.com The two primary pathways are the G protein-dependent pathway, largely associated with the desired analgesic effects, and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression, tolerance, and constipation. nih.govmdpi.comnih.gov

Biased agonists are ligands that preferentially activate one pathway over the other. nih.gov The design of G protein-biased agonists for the μ-opioid receptor (MOR) has become a major strategy to develop safer analgesics. nih.gov These ligands aim to stabilize a receptor conformation that favors G protein coupling while minimizing the recruitment of β-arrestin. mdpi.commdpi.com This approach is based on early findings that mice lacking β-arrestin-2 showed enhanced morphine-induced analgesia with reduced side effects. nih.gov

Several G protein-biased MOR agonists have been developed, including small molecules like oliceridine (B1139222) (TRV130) and PZM21. mdpi.comnih.gov These compounds have demonstrated potent analgesic effects in preclinical studies with a purportedly wider therapeutic window compared to traditional opioids like morphine. nih.gov The underlying hypothesis is that by avoiding β-arrestin recruitment, these compounds can mitigate the development of tolerance and reduce the severity of side effects. mdpi.com However, recent research has presented a more complex picture, with some studies challenging the direct correlation between β-arrestin signaling and all adverse effects, suggesting that the mechanisms are more intricate than initially thought. mdpi.com

Endogenous peptides, including enkephalins, are generally considered "balanced" agonists, activating both G protein and β-arrestin pathways. nih.gov The challenge and opportunity for medicinal chemists lie in modifying enkephalin structures to introduce a G protein bias, thereby creating peptide-based analgesics with improved safety profiles. nih.gov

Table 1: Key Signaling Pathways in Opioid Receptor Activation

| Signaling Pathway | Primary Mediator | Associated Effects | Therapeutic Goal of Biased Agonism |

|---|---|---|---|

| G Protein Signaling | Gαi/o subunits | Analgesia, euphoria mdpi.comfrontiersin.org | Preferential activation for pain relief |

Development of Multifunctional Ligands

Another innovative strategy is the development of multifunctional, or multi-target, ligands. pharmoutsourcing.com This approach involves designing a single chemical entity that can interact with two or more distinct molecular targets, offering a more predictable pharmacokinetic and pharmacodynamic profile compared to administering multiple drugs. pharmoutsourcing.comacs.org In opioid research, this has led to the creation of ligands that target multiple opioid receptor subtypes (μ, δ, κ) or combine opioid receptor activity with activity at a non-opioid receptor. nih.govacs.org

The rationale for this approach is to achieve a synergistic effect or to use the secondary target interaction to mitigate the side effects of the primary target. nih.gov Examples of this strategy include:

Mixed MOR Agonist/DOR Antagonists: Co-administration of a MOR agonist with a DOR antagonist has been shown to preserve analgesia while reducing the development of tolerance and dependence. nih.gov This has spurred the design of single molecules incorporating both functionalities. nih.gov

Mixed Opioid/Neuropeptide FF (NPFF) Receptor Ligands: The NPFF system is known to modulate opioid activity. Multifunctional ligands targeting both opioid and NPFF receptors have been developed, showing potent, peripherally restricted antinociception without significant side effects like tolerance or respiratory depression in animal models. acs.orgacs.org

Opioid-Neurotensin (OPNT) Hybrids: Neurotensin (NT) is a peptide involved in pain modulation. Hybrid molecules that contain pharmacophores for both opioid and NT receptors have been synthesized to produce potent analgesics. acs.org

This design paradigm allows for the fine-tuning of pharmacological profiles, aiming for potent pain relief while counteracting the mechanisms that lead to undesirable effects. nih.govmdpi.com

Advancements in Peptidomimetic Scaffold Design

Endogenous opioid peptides like enkephalins are promising starting points for drug design but are limited by their poor metabolic stability and low bioavailability. acs.org Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. mdpi.com Research in this area focuses on creating scaffolds that retain the necessary pharmacophoric elements for receptor binding and activation while being resistant to enzymatic degradation. acs.org

Key strategies in peptidomimetic scaffold design include:

Incorporation of Non-Natural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-canonical residues can protect the peptide from proteolysis and constrain its conformation. mdpi.com

Backbone Modifications: Altering the peptide backbone, for instance by introducing amide bond isosteres, enhances stability while preserving the spatial arrangement of side chains crucial for biological activity. acs.org

Cyclization: Introducing cyclic constraints (e.g., lactam bridges) reduces the conformational flexibility of the peptide. acs.org This can lock the molecule into its bioactive conformation, increasing receptor affinity and selectivity, as well as improving stability. acs.org

Development of Non-Peptide Scaffolds: This advanced approach involves designing completely non-peptide molecules that mimic the three-dimensional structure of the peptide's binding epitope. nih.gov For example, tetrahydroquinoline scaffolds have been used to create peptidomimetics modeled on cyclic tetrapeptide opioid agonists. nih.gov

These advancements, aided by computational tools like molecular docking and dynamics simulations, allow for the rational design of potent and stable enkephalin analogs with enhanced therapeutic potential. mdpi.commedicalnewstoday.com

Novel Analytical and Imaging Modalities for Peptides

Progress in understanding the complex pharmacology of enkephalin analogs is critically dependent on the development of sophisticated analytical and imaging techniques. These tools allow researchers to quantify ligand-receptor interactions, visualize receptor distribution, and measure downstream signaling events with increasing precision.

Radioligand Binding Assays: This classical technique remains fundamental for determining the affinity of new compounds for different opioid receptor subtypes. nih.govnih.gov Assays using tritiated ligands like [³H]dihydromorphine or specific peptide analogs help characterize the binding profile of novel molecules. nih.gov

Positron Emission Tomography (PET): PET is a powerful in vivo imaging technique that allows for the non-invasive quantification and visualization of opioid receptors in the central nervous system. mdpi.comnih.gov By using radiolabeled tracers such as [¹¹C]carfentanil (a μ-preferring agonist) or [¹¹C]diprenorphine (a non-selective antagonist), researchers can study receptor density and occupancy in living subjects, and even measure the release of endogenous opioids in response to stimuli. mdpi.comoup.com

Functional Assays: Techniques like the [³⁵S]GTPγS binding assay directly measure G protein activation following receptor stimulation, providing a functional readout of agonist efficacy. nih.gov This is particularly important for characterizing biased agonists.

Genetically Encoded Sensors: A more recent innovation is the development of fluorescent sensors, such as kLight (based on the kappa opioid receptor), which can detect the release and diffusion of opioid peptides in real-time in brain tissue. escholarship.org These tools offer unprecedented spatial and temporal resolution for studying neuropeptide signaling. escholarship.org

Advanced Mass Spectrometry and Immunoassays: Sensitive radioimmunoassays have been developed to detect and quantify specific enkephalins and their metabolites in tissue extracts, providing insights into their distribution and processing. nih.gov

These evolving modalities are crucial for validating the mechanisms of action of new enkephalin analogs and bridging the gap between molecular design and in vivo physiological effects. nih.govescholarship.org

Investigation of Non-Classical Opioid Signaling

The classical view of opioid signaling involves a single receptor activating an intracellular G protein. frontiersin.org However, emerging research has unveiled a more complex network of interactions, often referred to as non-classical signaling, which provides new targets and considerations for drug design.

One key area is receptor dimerization . Opioid receptors can form both homodimers (e.g., MOR-MOR) and heterodimers (e.g., MOR-DOR). researchgate.net These receptor complexes can exhibit unique pharmacological properties, including altered ligand binding, signaling, and trafficking, compared to their monomeric counterparts. researchgate.net For instance, MOR-DOR heterodimer activation has been linked to β-arrestin-2-mediated signaling that differs from the G protein-mediated signaling of MOR homodimers. researchgate.net Understanding how enkephalin analogs interact with these different receptor complexes is crucial for predicting their full biological effects.

Furthermore, opioid receptor function is modulated by a host of receptor interacting proteins . These include Regulator of G protein Signaling (RGS) proteins, which can attenuate G protein signaling, and various kinases like Protein Kinase C (PKC), which are involved in receptor phosphorylation and desensitization. nih.gov The interplay between opioid receptors and these accessory proteins adds another layer of complexity to the signaling network, offering potential new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing enkephalin derivatives like met(2)-thz(5)-glynh2(3)-, and how is peptide stability ensured during synthesis?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Critical steps include:

- D-amino acid substitution (e.g., D-Ala at position 2) to enhance metabolic stability and receptor affinity .

- Purification via reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide .

- Stability testing under physiological conditions (e.g., pH 7.4 buffer at 37°C) to assess degradation kinetics, monitored by mass spectrometry .

Q. Which analytical techniques are most reliable for quantifying enkephalin derivatives in biological matrices?

- Methodological Answer :

- Isotopic labeling (e.g., ¹³C-labeled internal standards) paired with LC-MS/MS ensures linear quantitation and minimizes matrix effects .

- Structural analysis using rhodium-based complexes to stabilize flexible enkephalin conformations for NMR or X-ray crystallography .

- Validation via spike-and-recovery experiments in serum/plasma to confirm accuracy (85–115% recovery) and precision (CV <15%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enkephalin levels across disease models, such as multiple sclerosis (MS)?

- Methodological Answer :

- Standardized protocols : Ensure consistent sample collection (e.g., fasting serum vs. CSF) and storage (-80°C) to prevent peptide degradation .

- Biomarker validation : Use longitudinal studies to correlate enkephalin levels with clinical outcomes (e.g., EDSS scores in MS) and control for confounding variables (e.g., concurrent therapies) .

- Cross-lab replication : Share protocols via platforms like protocols.io to harmonize methodologies and reduce inter-lab variability .

Q. What experimental design considerations are critical when studying enkephalin-receptor interactions in vivo?

- Methodological Answer :

- Receptor specificity : Employ selective opioid receptor antagonists (e.g., naloxone for μ-receptors) in knockout models to confirm target engagement .

- Dose-response profiling : Use low-dose naltrexone (LDN) to transiently block receptors and observe compensatory enkephalin upregulation .

- Behavioral assays : Pair biochemical measurements (e.g., ELISA) with functional endpoints (e.g., tail-flick test for analgesia) to link molecular changes to phenotypic effects .

Q. How can researchers address the challenge of quantifying low-abundance enkephalins in complex biological samples?

- Methodological Answer :

- Pre-concentration techniques : Solid-phase extraction (SPE) with mixed-mode sorbents to enrich peptides while removing salts/lipids .

- High-sensitivity MS : Employ nano-LC coupled with Q-TOF or Orbitrap systems (resolution >60,000) to detect femtomolar levels .

- Data-independent acquisition (DIA) : Use spectral libraries to deconvolute overlapping peaks in complex matrices .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing enkephalin-related data with small sample sizes?

- Methodological Answer :

- Non-parametric tests : Mann-Whitney U or Wilcoxon signed-rank tests for non-normal distributions (verified via Kolmogorov-Smirnov tests) .

- Correction for multiple comparisons : Apply Benjamini-Hochberg FDR control to minimize Type I errors in omics datasets .

- Power analysis : Use G*Power to estimate required sample sizes for future studies, ensuring effect sizes (Cohen’s d) ≥0.8 .

Q. How should researchers validate computational models predicting enkephalin-receptor binding affinities?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Compare predicted binding poses with experimental structures (e.g., rhodium-stabilized enkephalin conformers) .

- In vitro validation : Surface plasmon resonance (SPR) or radioligand displacement assays to measure Kd/IC50 values .

- Benchmarking : Cross-check results against public databases like ChEMBL for known opioid receptor ligands .

Ethical & Reporting Standards

Q. What ethical guidelines apply when using animal models to study enkephalin-based therapies?

- Methodological Answer :

- ARRIVE 2.0 compliance : Report animal strain, sex, and sample size justification to enhance reproducibility .

- Analgesia monitoring : Use validated pain scales (e.g., grimace scores) and endpoint criteria (e.g., tumor burden limits) to minimize suffering .

- Data transparency : Deposit raw data in repositories like Zenodo to enable independent verification .

Q. How can researchers ensure compliance with ICMJE standards when reporting enkephalin studies?

- Methodological Answer :

- Chemical documentation : Provide vendor details (e.g., Sigma-Aldridge Cat#), purity (>95%), and storage conditions (-20°C in argon) for all reagents .

- Conflict of interest (COI) disclosure : Declare funding sources (e.g., NIH grants) and patent filings related to enkephalin analogs .

- Reproducibility : Include step-by-step protocols in supplementary materials, citing prior methods (e.g., SPPS in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.